IPA-3 - 42521-82-4

IPA-3

Catalog Number: EVT-271818
CAS Number: 42521-82-4
Molecular Formula: C20H14O2S2
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IPA-3 (IPA-3) is a small molecule identified as an allosteric inhibitor of group I p21-activated kinases (PAKs), specifically PAK1. [] It has gained significant attention in cancer research due to the frequent deregulation of PAKs in various cancers. [] IPA-3 exhibits high selectivity for PAK1, making it a valuable tool for studying PAK1-dependent cellular processes. [, ] Beyond cancer, IPA-3 is also investigated for its potential in other disease models, including spinal cord injury. []

Molecular Structure Analysis

IPA-3 is characterized by a disulfide bond bridging two 2-hydroxy-1-naphthyl moieties. This disulfide bond plays a crucial role in its mechanism of action, as it enables covalent binding to the PAK1 autoregulatory domain. []

Chemical Reactions Analysis

The key chemical reaction associated with IPA-3 is its covalent binding to the cysteine residues within the autoregulatory domain of PAK1. This reaction involves the disulfide bond of IPA-3 being reduced, forming a covalent bond with the cysteine thiol group of the PAK1 protein. This covalent interaction is reversible in reducing environments. []

Mechanism of Action

IPA-3 functions as an allosteric inhibitor of PAK1 activation. Unlike ATP-competitive kinase inhibitors, IPA-3 binds covalently to the Pak1 regulatory domain, specifically targeting the autoregulatory domain, the region responsible for the enzyme’s self-inhibition. [, ] This binding prevents the interaction of PAK1 with its upstream activator, cell division cycle 42 (Cdc42). [] This mechanism of action is unique and confers high selectivity for PAK1, minimizing off-target effects on related kinases. [] It's important to note that IPA-3 doesn't inhibit pre-activated PAK1, demonstrating its specificity for the inactive conformation of PAK1. []

Applications
  • Cancer Research: IPA-3 has been used to study the role of PAK1 in various cancer cell lines, including prostate, breast, liver, and blood cancers. [, , , , , , , , , , , , ] Studies have shown that IPA-3 inhibits cell growth, induces apoptosis, and affects cell adhesion and migration in these cancer models. [, , , , , , ] Its use has led to the identification of PAK1 as a potential therapeutic target in these cancers.
  • Spinal Cord Injury Research: Research indicates that IPA-3 administration can promote locomotor recovery after spinal cord injury in mice. [] This suggests a potential role for PAK1 in the pathophysiology of spinal cord injury and the potential of IPA-3 as a therapeutic agent in this context.
  • Infectious Disease Research: IPA-3 has demonstrated antimicrobial activity against certain Gram-positive bacteria by inhibiting their diadenylate cyclase, an enzyme essential for bacterial survival. [] This finding opens avenues for exploring IPA-3 as a potential starting point for the development of novel antibacterial drugs.
  • Meiosis Research: IPA-3 has been employed to investigate the role of PAK1 in oocyte meiosis. Studies using porcine oocytes have shown that IPA-3 disrupts spindle assembly and cell cycle progression, highlighting the crucial role of PAK1 in this process. [, ]
  • Other Applications: Given its selectivity for PAK1, IPA-3 is valuable in studying PAK1 function in various biological processes. For instance, it has been used to explore the role of PAK1 in phorbol ester-stimulated membrane ruffling, providing insights into cytoskeletal dynamics. []
Future Directions
  • Development of More Potent and Stable Analogs: While IPA-3 serves as a valuable research tool, its metabolic instability limits its potential as a therapeutic agent. [] Future research could focus on developing more stable analogs of IPA-3 with improved pharmacokinetic properties.
  • Combinatorial Therapies: Exploring the synergistic potential of IPA-3 with other anticancer agents, as demonstrated in colon carcinoma cells, could lead to more effective treatment strategies. []

1,1′-Dithiodi-2-napthol

  • Compound Description: 1,1′-Dithiodi-2-napthol is a chemical compound that has been investigated for its potential anti-cancer properties. While its specific mechanism of action is not fully elucidated, it has been shown to inhibit the growth and viability of several breast cancer cell lines in a dose-dependent manner. []
  • Relevance: 1,1′-Dithiodi-2-napthol is another name used to refer to IPA-3. []
  • Compound Description: Auranofin is a gold-containing compound traditionally used as an anti-rheumatic agent. Recent research has focused on its potential as an anti-cancer drug due to its ability to inhibit protein kinase C iota (PKCι) signaling. []
  • Relevance: Auranofin has been investigated in combination with IPA-3 for the treatment of EGFR-mutation positive non-small-cell lung cancer. When used together, auranofin and IPA-3 show synergistic effects, significantly inhibiting the growth of cancer cells, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). []

β-elemene

  • Compound Description: β-elemene is a naturally occurring compound isolated from the traditional Chinese medicinal herb Curcuma zedoaria. It has shown potential anti-cancer effects in various cancer types. []
  • Relevance: Studies have investigated the combination of β-elemene and IPA-3 as a potential treatment for gastric cancer. The research suggests that β-elemene enhances the radiosensitivity of gastric cancer cells by inhibiting PAK1 activation, similar to the mechanism of action of IPA-3. []

Dasatinib

  • Compound Description: Dasatinib is a tyrosine kinase inhibitor used to treat certain types of leukemia. []
  • Relevance: Dasatinib was identified as a potential therapeutic agent for DLBCL in a study investigating anoikis-related gene signatures. This study also explored IPA-3 as a potential therapeutic option for DLBCL, suggesting a possible link or shared pathway between the two compounds in the context of DLBCL treatment. []

Dithiothreitol (DTT)

  • Compound Description: DTT is a reducing agent commonly used in biochemical and molecular biology experiments. It breaks disulfide bonds, which are covalent bonds that stabilize protein structure. [, ]

FRAX486

  • Compound Description: FRAX486 is a small molecule inhibitor of PAK1 and PAK2. []
  • Relevance: Similar to IPA-3, FRAX486 inhibits mycelial growth in Trichophyton rubrum, a fungus responsible for athlete's foot, highlighting its potential as a therapeutic target. This finding further suggests that targeting PAK kinases, either through IPA-3 or other inhibitors like FRAX486, could be a viable strategy for treating fungal infections. []
  • Compound Description: FRAX597 is a potent inhibitor of group I PAKs, particularly targeting their kinase activity. []
  • Relevance: FRAX597, like IPA-3, affects leukemia cell adhesion and induces cell death. While both compounds share the ability to disrupt leukemia cell adhesion and survival, indicating their potential as therapeutic targets, they exhibit distinct effects on cell morphology and the kinetics of cell death, suggesting subtle differences in their mechanisms of action or target selectivity within the PAK family. []

Gemcitabine

  • Compound Description: Gemcitabine is a chemotherapy medication used to treat various types of cancer. It works by interfering with the growth of cancer cells. []
  • Relevance: Gemcitabine was identified alongside IPA-3 in a study exploring potential treatments for diffuse large B-cell lymphoma (DLBCL). This suggests that both compounds may share common mechanisms of action or target similar pathways relevant to DLBCL treatment. []
  • Compound Description: Imatinib, also known as Gleevec, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML). It works by blocking the activity of the BCR-ABL1 protein, a tyrosine kinase that promotes the growth of cancer cells. []
  • Relevance: Studies have explored the combined use of imatinib with IPA-3 as a potential treatment strategy for CML. The research suggests that the combination of these two inhibitors enhances the anti-cancer effects compared to individual treatments, indicating a synergistic relationship between inhibiting both BCR-ABL1 and PAK1/2 in CML cells. []

PF-3758309

  • Compound Description: PF-3758309 is a potent and selective inhibitor of PAK4. It has demonstrated anti-tumor activity in preclinical models. []
  • Relevance: The combination of IPA-3 and PF-3758309 was found to effectively suppress colon carcinoma cell growth by inducing DNA damage-related cell death and cell cycle arrest. This synergistic effect suggests that targeting multiple PAKs simultaneously could be a promising therapeutic strategy for colon cancer. []

NSC 23766 (NSC)

  • Compound Description: NSC 23766 is a small molecule inhibitor that specifically targets the Rac1 protein. []
  • Relevance: NSC 23766 was studied alongside IPA-3 in the context of stroke recovery. While NSC 23766 inhibits Rac1 directly, IPA-3 targets PAK1, a downstream effector of Rac1. Despite acting on different points in the same signaling pathway, both compounds were found to worsen neurite regeneration and functional recovery after stroke, suggesting a crucial role for balanced Rac1/PAK1 signaling in neuronal repair. []

Properties

CAS Number

42521-82-4

Product Name

Bis(2-hydroxy-1-naphthyl) disulfide

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol

Molecular Formula

C20H14O2S2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H

InChI Key

RFAXLXKIAKIUDT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

IPA-3; IPA 3; IPA3.

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.